S-Isobutyl chlorothioformate S-Isobutyl chlorothioformate
Brand Name: Vulcanchem
CAS No.: 14100-99-3
VCID: VC20973918
InChI: InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
SMILES: CC(C)CSC(=O)Cl
Molecular Formula: C5H9ClOS
Molecular Weight: 152.64 g/mol

S-Isobutyl chlorothioformate

CAS No.: 14100-99-3

Cat. No.: VC20973918

Molecular Formula: C5H9ClOS

Molecular Weight: 152.64 g/mol

* For research use only. Not for human or veterinary use.

S-Isobutyl chlorothioformate - 14100-99-3

Specification

CAS No. 14100-99-3
Molecular Formula C5H9ClOS
Molecular Weight 152.64 g/mol
IUPAC Name S-(2-methylpropyl) chloromethanethioate
Standard InChI InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
Standard InChI Key COAWFKOHQQDMBK-UHFFFAOYSA-N
SMILES CC(C)CSC(=O)Cl
Canonical SMILES CC(C)CSC(=O)Cl

Introduction

Physical and Chemical Properties

Structural Identification

S-Isobutyl chlorothioformate is characterized by the following identifiers:

PropertyValue
CAS Registry Number14100-99-3
Molecular FormulaC₅H₉ClOS
Molecular Weight152.64 g/mol
European Community Number624-029-9
SynonymsS-(2-methylpropyl) chloromethanethioate, S-(2-Methylpropyl) carbonochloridothioate

The compound features a chlorothioformate functional group with the isobutyl moiety attached to the sulfur atom rather than oxygen, which is the case with its analog isobutyl chloroformate .

Physical Characteristics

While limited specific physical data is available for S-Isobutyl chlorothioformate in the search results, its properties can be partially inferred from its structure and relationships to similar compounds. The sulfur substitution typically confers different physical properties compared to oxygen analogs, including differences in stability, boiling point, and solubility parameters.

Reaction Mechanisms and Chemical Behavior

Solvolysis Pathways

One of the most studied aspects of S-Isobutyl chlorothioformate is its solvolysis behavior. Research has demonstrated that S-Isobutyl chlorothioformate undergoes solvolysis primarily through an ionization mechanism, unlike its oxygen-containing counterpart .

The solvolysis of S-Isobutyl chlorothioformate is highly solvent-dependent:

  • In solvents with high ionizing power (e.g., 97% trifluoroethanol), ionization dominates, as indicated by a sensitivity parameter (m) of approximately 0.72 .

  • In highly nucleophilic solvents (e.g., 100% methanol or ethanol), the reaction may shift toward a nucleophilic attack mechanism .

Comparison with Chloroformate Counterparts

A key difference between S-Isobutyl chlorothioformate and Isobutyl chloroformate lies in their preferred reaction mechanisms:

CompoundDominant Mechanism in Most SolventsSensitivity to Nucleophilicity (l)Sensitivity to Ionizing Power (m)
S-Isobutyl chlorothioformateIonization0.38 (approximate)0.72 (approximate)
Isobutyl chloroformateAddition-Elimination/Ionization (dual pathway)1.35-1.65 in A-E pathway, 0.28 in I pathway0.40-0.58 in A-E pathway, 0.59 in I pathway

This difference can be attributed to the mechanistic effect of sulfur substitution. The greater polarizability and lower electronegativity of sulfur enhance stabilization of the thiocarboxylium ion (C=S⁺-Cl), favoring ionization. In contrast, oxygen's higher electronegativity in chloroformates destabilizes the carboxylium ion (C=O⁺-Cl), often promoting concerted addition-elimination pathways with nucleophilic attack at the carbonyl carbon .

Mechanistic Studies on Chlorothioformates

Extended Grunwald-Winstein Equation Analysis

Research utilizing the extended Grunwald-Winstein equation has provided significant insights into the solvolysis mechanisms of S-Isobutyl chlorothioformate and related compounds . The equation correlates solvolysis rates with solvent parameters:

log(k/k₀) = lN + mY + c

Where:

  • k = rate constant in a given solvent

  • k₀ = rate constant in a reference solvent

  • N = solvent nucleophilicity parameter

  • Y = solvent ionizing power parameter

  • l = sensitivity to nucleophilicity

  • m = sensitivity to ionizing power

  • c = constant

Studies have shown that chlorothioformates, including S-Isobutyl chlorothioformate, exhibit tangible l values coupled with negative entropies of activation, indicating a favorable predisposition toward modest rear-side nucleophilic solvation of a developing carbocation .

Temperature Effects and Activation Parameters

While specific data for S-Isobutyl chlorothioformate is limited, comparative studies with related compounds suggest that temperature-dependent kinetic studies could yield activation parameters that further support the ionization mechanism. The enthalpy (ΔH≠) and entropy (ΔS≠) of activation values obtained from Arrhenius plots would be valuable for mechanistic interpretations .

Applications in Organic Synthesis

General Applications

S-Isobutyl chlorothioformate serves primarily as a reagent in organic synthesis . Its unique reactivity profile makes it suitable for various transformations:

  • Introduction of thiol groups into molecules

  • Creation of thiocarbamates and other sulfur-containing compounds

  • Serving as an intermediate in the synthesis of more complex molecules

Comparative Solvolysis Behavior

Structure-Reactivity Relationships

Research findings demonstrate that subtle structural modifications can significantly impact the reactivity and mechanism of chlorothioformates. The relationship between structure and reactivity follows these general trends:

  • Electron-withdrawing substituents on the alkyl group tend to favor addition-elimination pathways

  • Electron-donating substituents favor ionization pathways

  • The position of substituents relative to the reaction center affects their influence on mechanism

Research Directions and Future Perspectives

Current Research Focus

Current research on S-Isobutyl chlorothioformate and related compounds focuses on:

  • Detailed mechanistic studies to better understand solvolysis pathways

  • Application in specialized organic transformations

  • Development of new synthetic methodologies utilizing its unique reactivity

  • Comparative studies with other chloroformate and chlorothioformate derivatives

Future Research Opportunities

Several promising research directions might include:

  • Development of asymmetric synthetic applications

  • Exploration of catalytic processes involving S-Isobutyl chlorothioformate

  • More comprehensive physical characterization studies

  • Investigation of potential applications in materials science

  • Computational studies to further elucidate reaction mechanisms

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